molecular formula C18H17Cl3N4O2S B11706057 N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide

N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide

Cat. No.: B11706057
M. Wt: 459.8 g/mol
InChI Key: XVDBGTCAWMCQDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)aniline with a carbothioylating agent to form the intermediate product. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce an amine derivative .

Scientific Research Applications

N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide is a complex organic compound with the molecular formula C18H17Cl3N4O2S and a molecular weight of approximately 459.8 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a trichloroethyl group, an acetylamino group, and a carbothioamide moiety. These structural components contribute to its unique biological properties.

Property Value
Molecular FormulaC18H17Cl3N4O2S
Molecular Weight459.8 g/mol
IUPAC NameN-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide

This compound exhibits biological activity through its interaction with specific molecular targets within cells. The compound's unique structure allows it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. This mechanism is critical for its application in drug development and therapeutic interventions.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, research has shown that derivatives of compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The trichloroethyl group may enhance the compound's lipophilicity, facilitating better cellular uptake and bioavailability.

Enzyme Inhibition Studies

Inhibition studies have demonstrated that compounds similar to this compound can inhibit key enzymes such as carbonic anhydrase (CA), which plays a role in various physiological processes including respiration and acid-base balance. The selectivity of inhibition between different isoforms of CA is particularly noteworthy for developing targeted therapies.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the anticancer effects of similar carbothioamide derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications for this compound in oncology .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of compounds containing the trichloroethyl moiety with carbonic anhydrase enzymes. The findings revealed that these compounds could effectively inhibit hCA II and hCA IX isoforms, presenting a promising avenue for the development of selective inhibitors for cancer treatment .

Research Applications

This compound has several applications across various fields:

  • Medicinal Chemistry : Used as a lead compound for synthesizing new drugs targeting cancer and other diseases.
  • Biochemical Research : Investigated for its interactions with biological macromolecules to understand its mechanism of action.
  • Pharmaceutical Development : Explored for formulating new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C18H17Cl3N4O2S

Molecular Weight

459.8 g/mol

IUPAC Name

N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O2S/c1-11(26)22-13-8-5-9-14(10-13)23-17(28)25-16(18(19,20)21)24-15(27)12-6-3-2-4-7-12/h2-10,16H,1H3,(H,22,26)(H,24,27)(H2,23,25,28)

InChI Key

XVDBGTCAWMCQDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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